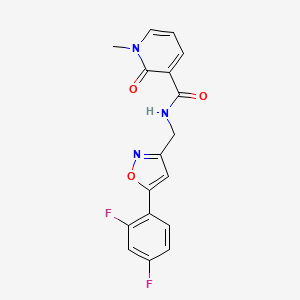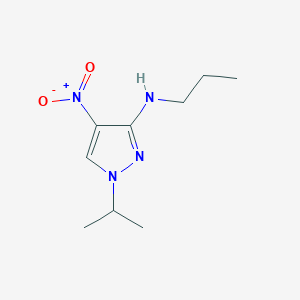![molecular formula C15H12F3N3O3S2 B2372384 2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 877654-38-1](/img/structure/B2372384.png)
2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist .
Chemical Reactions Analysis
The biotransformation of this compound is dependent on CYP3A and results in the formation of two primary metabolites, a pyridyl N-oxide and an O-deethylated metabolite . One of these metabolites undergoes further metabolism by CYP3A .Scientific Research Applications
Dual Inhibitory Activity on Enzymes
One significant application of related compounds involves their potential as dual inhibitors for key enzymes, notably thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them valuable targets for cancer therapy. For example, compounds designed around a similar scaffold have been identified as potent dual inhibitors, showcasing high efficacy against human TS and DHFR. This dual inhibitory action signifies the compound's potential utility in developing cancer therapeutics (Gangjee et al., 2008).
Structural Studies and Molecular Interactions
The crystal structures of related compounds have been elucidated to understand their molecular interactions, conformation, and potential binding mechanisms with biological targets. Such studies are foundational for drug design, enabling the optimization of compound properties for improved efficacy and selectivity. Investigations into the crystal structures of derivatives reveal insights into their molecular geometry and intramolecular hydrogen bonding, which are critical for their biological activity (Subasri et al., 2016).
Quantum Chemical Analysis and Drug Likeness
Quantum chemical studies, including density functional theory (DFT) analyses, provide deep insights into the electronic structure, vibrational spectra, and molecular interactions of these compounds. Such analyses can predict the drug-likeness of molecules based on Lipinski's Rule of Five, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This approach has been applied to evaluate the antiviral potency of derivatives against SARS-CoV-2, showcasing the utility of these compounds in addressing contemporary health challenges (Mary et al., 2020).
Antitumor Activity
The synthesis and evaluation of new derivatives for antitumor activity underscore the potential of these compounds in cancer therapy. Some derivatives have shown potent anticancer activity against various human cancer cell lines, comparable to known chemotherapeutic agents. This highlights the potential for developing new therapeutic agents based on this scaffold for treating different types of cancer (Hafez & El-Gazzar, 2017).
Mechanism of Action
properties
IUPAC Name |
2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3S2/c16-15(17,18)24-9-3-1-8(2-4-9)21-13(23)12-10(5-6-25-12)20-14(21)26-7-11(19)22/h1-4H,5-7H2,(H2,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOJCMJXOIAQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372303.png)
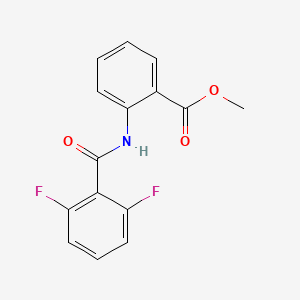
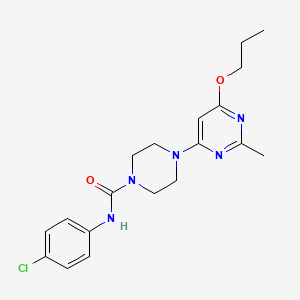



![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)


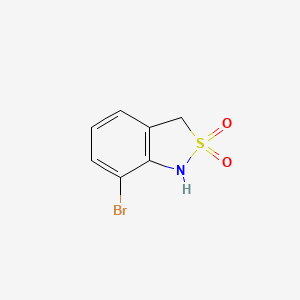
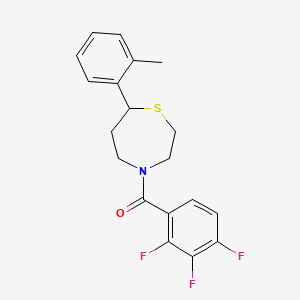
![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)
